molecular formula C10H14O B047712 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) CAS No. 119336-54-8

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)

Cat. No. B047712
M. Wt: 150.22 g/mol
InChI Key: MWIMNADEOQZXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bicyclic compound with a seven-membered ring and has two methyl groups attached to the ring. 2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI).

Mechanism Of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is not well understood. However, it is believed to act as a reactive intermediate in chemical reactions due to its unique structure. It is also known to undergo Diels-Alder reactions with various dienophiles.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI). However, it has been reported to exhibit antimicrobial activity against various microorganisms such as Escherichia coli and Staphylococcus aureus.

Advantages And Limitations For Lab Experiments

One of the main advantages of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is its unique structure, which makes it a useful starting material for the synthesis of various organic compounds. However, its limited availability and high cost can be a limitation for lab experiments.

Future Directions

There are several future directions for the research on Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI). One of the most promising areas of research is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to explore its potential applications in the field of drug discovery and organic synthesis.
In conclusion, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is a unique compound that has gained significant attention in scientific research. Its potential applications in the field of organic synthesis and drug discovery make it an important area of research. Further studies are needed to fully understand its mechanism of action and explore its potential applications.

Synthesis Methods

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) involves several steps. One of the most common methods involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting product is then subjected to a series of chemical reactions to obtain the final product.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a starting material for the synthesis of various organic compounds such as chiral amino acids, heterocyclic compounds, and natural products. Additionally, it has been used as a building block for the synthesis of drugs and pharmaceuticals.

properties

CAS RN

119336-54-8

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C10H14O/c1-7-8-3-4-9(5-8)10(7,2)6-11/h3-4,6-9H,5H2,1-2H3

InChI Key

MWIMNADEOQZXBT-UHFFFAOYSA-N

SMILES

CC1C2CC(C1(C)C=O)C=C2

Canonical SMILES

CC1C2CC(C1(C)C=O)C=C2

synonyms

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl- (9CI)

Origin of Product

United States

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